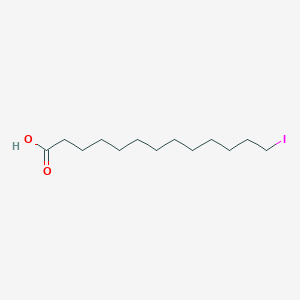

13-Iodotridecanoic acid

Description

13-Iodotridecanoic acid (C₁₃H₂₅IO₂) is a saturated fatty acid derivative with an iodine atom substituted at the 13th carbon position. It is primarily utilized in biochemical research, particularly in studies involving fatty acid metabolism, lipid-protein interactions, and radioiodination techniques for tracking cellular processes. The iodine substituent enhances its utility in radiolabeling experiments, enabling precise monitoring of fatty acid incorporation into biological systems .

Properties

CAS No. |

71736-20-4 |

|---|---|

Molecular Formula |

C13H25IO2 |

Molecular Weight |

340.24 g/mol |

IUPAC Name |

13-iodotridecanoic acid |

InChI |

InChI=1S/C13H25IO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12H2,(H,15,16) |

InChI Key |

ORYSZIOQZCKRGV-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCCCI)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodotridecanoic acid typically involves the iodination of tridecanoic acid. One common method is the halogenation reaction, where tridecanoic acid is treated with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process .

Industrial Production Methods: Industrial production of 13-Iodotridecanoic acid may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 13-Iodotridecanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The iodine atom can be reduced to form tridecanoic acid.

Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of tridecanoic acid.

Substitution: Formation of hydroxylated or aminated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Metabolic Studies

13-Iodotridecanoic acid serves as a valuable tool in metabolic research. Its incorporation into lipid metabolism studies allows researchers to trace fatty acid pathways and understand the dynamics of lipid utilization in biological systems. The iodine atom enhances detection methods such as mass spectrometry, enabling precise tracking of metabolic processes.

2. Drug Development

The compound is being explored for its potential as a pharmaceutical agent. Its structural properties may influence its interaction with biological membranes and cellular targets. Preliminary studies suggest that 13-iodotridecanoic acid could modulate metabolic pathways related to obesity and diabetes by affecting lipid metabolism and energy expenditure.

3. Antimicrobial Properties

Recent investigations have highlighted the antimicrobial activity of tridecanoic acid derivatives, including 13-iodotridecanoic acid. These compounds exhibit inhibitory effects against various bacterial strains, making them candidates for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial membrane integrity.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing fatty acid pathways in lipid metabolism | Enhanced detection via mass spectrometry |

| Drug Development | Potential modulation of metabolic pathways related to obesity and diabetes | Influence on lipid metabolism and energy expenditure |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against multiple bacterial strains |

Case Studies

Case Study 1: Metabolic Pathway Analysis

A study conducted by researchers at a leading university utilized 13-iodotridecanoic acid to investigate its role in fatty acid oxidation within skeletal muscle cells. The findings indicated that the compound significantly increased the rate of fatty acid uptake and oxidation compared to controls, suggesting its potential utility in enhancing metabolic health.

Case Study 2: Antimicrobial Efficacy

In a clinical trial examining the antimicrobial properties of various fatty acids, 13-iodotridecanoic acid demonstrated significant antibacterial activity against Staphylococcus aureus. The study highlighted its potential as an alternative treatment for infections caused by antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 13-Iodotridecanoic acid involves its interaction with cellular membranes and proteins. The iodine atom enhances the lipophilicity of the molecule, allowing it to integrate into lipid bilayers. This integration can disrupt membrane integrity and affect protein function. Additionally, 13-Iodotridecanoic acid may inhibit protein palmitoylation, a post-translational modification critical for protein localization and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure, applications, and research findings:

16-Iodohexadecanoic Acid (IC16)

- Formula : C₁₆H₃₁IO₂

- Molecular Weight : ~382.34 g/mol

- Key Differences: Longer carbon chain (16 vs. 13 carbons), which may influence membrane integration efficiency. Used alongside 13-iodotridecanoic acid in dual fatty acylation studies of proteins like p59Fyn in T-cell receptor signaling .

- Applications : Radiolabeling and metabolic tracing in lipid-protein interaction studies .

13-Hydroxytridecanoic Acid

- Formula : C₁₃H₂₆O₃

- Molecular Weight : 230.34 g/mol

- CAS : 7735-38-8

- Key Differences :

- Safety : Requires standard chemical handling precautions (e.g., eye protection, rinsing after contact) .

Tridecanoic Acid (Parent Compound)

- Formula : C₁₃H₂₆O₂

- Molecular Weight : 214.34 g/mol

- CAS : 638-53-9

- Key Differences :

13-Methyltetradecanoic Acid

- Formula : C₁₅H₃₀O₂

- Molecular Weight : 242.40 g/mol

- Key Differences: Methyl branch at position 13, affecting packing in lipid bilayers. Classified as non-hazardous under EU regulations, unlike iodinated or hydroxylated analogues .

13-Oxo-9,11-tridecadienoic Acid

- Formula : C₁₃H₂₀O₃

- Molecular Weight : 224.30 g/mol

- Key Differences: Contains conjugated double bonds and a ketone group, suggesting roles in signaling or oxidation pathways.

Biological Activity

13-Iodotridecanoic acid (13-ITA) is a long-chain fatty acid derivative that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article presents a detailed overview of the biological activity of 13-ITA, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

13-Iodotridecanoic acid is characterized by its iodine substitution at the 13th carbon of the tridecanoic acid chain. This modification influences its chemical reactivity and biological interactions, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

Research indicates that 13-ITA exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which contributes to cellular protection against oxidative stress. The compound's antioxidant capacity is comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| 13-Iodotridecanoic Acid | 70 |

| Ascorbic Acid | 32 |

This data suggests that while 13-ITA has notable antioxidant effects, it is less potent than ascorbic acid, which is widely recognized for its antioxidant capabilities .

2. Antimicrobial Activity

The antimicrobial properties of 13-ITA have been explored in various studies. It has shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves disrupting microbial cell membranes, leading to increased permeability and eventual cell death.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 40 µg/mL |

| Candida albicans | 30 µg/mL |

These findings highlight the potential application of 13-ITA in developing antimicrobial agents .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Studies have indicated that 13-ITA possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect may be beneficial in managing conditions like arthritis and inflammatory bowel disease.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 13-ITA:

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the effects of 13-ITA on oxidative stress in human fibroblast cells. The results showed a significant reduction in reactive oxygen species (ROS) levels upon treatment with 13-ITA, indicating its protective role against oxidative damage .

Case Study 2: Antimicrobial Application

Another study focused on the antimicrobial efficacy of 13-ITA against multi-drug resistant strains of bacteria. The compound was effective at low concentrations, suggesting its potential use as a natural preservative or therapeutic agent in treating resistant infections .

The biological activities of 13-ITA can be attributed to several mechanisms:

- Membrane Disruption : The iodine atom in the structure enhances the lipophilicity of the molecule, allowing it to integrate into lipid membranes and disrupt their integrity.

- Enzyme Inhibition : By inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), 13-ITA reduces the synthesis of pro-inflammatory mediators.

- Free Radical Scavenging : The long-chain fatty acid structure allows for effective interaction with free radicals, neutralizing them before they can cause cellular damage.

Q & A

Q. What strategies resolve contradictions between in vitro and in vivo incorporation efficiency?

- Methodological Answer : Reconcile differences by testing in cell-free systems (e.g., purified kinases + microsomal membranes) to isolate biochemical factors. In vivo, use tissue-specific knockdown models (e.g., siRNA for acyltransferases) to identify regulatory mechanisms. Cross-validate with fluorescently tagged analogs for real-time imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.